molecular formula C14H26N2O4 B1382563 tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate CAS No. 1341039-97-1

tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate

Cat. No.: B1382563
CAS No.: 1341039-97-1
M. Wt: 286.37 g/mol
InChI Key: GUBGKLFKFPLBLL-UHFFFAOYSA-N
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Description

tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate: is a synthetic organic compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol. This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.

Preparation Methods

The synthesis of tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate typically involves multiple steps, starting from readily available starting materials. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate can be compared with other spirocyclic compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substituents on the spirocyclic ring.

    Spirocyclic lactams: These compounds contain a spirocyclic ring system with a lactam functional group.

    Spirocyclic ethers: These compounds have a spirocyclic ring system with ether linkages.

The uniqueness of tert-Butyl 1,9-dioxa-5,12-diazaspiro[6

Properties

IUPAC Name

tert-butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-8-18-11-14(10-16)9-15-5-4-7-19-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGKLFKFPLBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CNCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate
Reactant of Route 2
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate
Reactant of Route 3
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate
Reactant of Route 4
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate
Reactant of Route 5
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate
Reactant of Route 6
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate

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